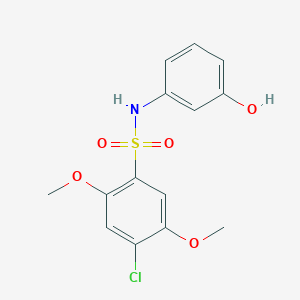
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic used to treat a variety of bacterial infections. It is a synthetic compound that was first introduced in the late 1960s and has since become a widely used antibiotic in both clinical and laboratory settings.
Wirkmechanismus
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient that bacteria need to survive and grow. 4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole blocks the production of dihydrofolic acid, which is a precursor to folic acid. This leads to a depletion of folic acid in the bacterial cell, which ultimately results in the death of the bacteria.
Biochemical and Physiological Effects
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial properties, it has been shown to have anti-inflammatory and immunomodulatory effects. It has also been shown to inhibit the growth of cancer cells in vitro, although its potential as an anticancer agent has not yet been fully explored.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole has several advantages as a laboratory reagent. It is readily available, relatively inexpensive, and has a well-established synthesis method. It is also effective at inhibiting the growth of a wide range of bacteria.
However, there are also some limitations to the use of sulfamethoxazole in laboratory experiments. It can be toxic to some cell types, and its effects on non-bacterial cells are not well understood. Additionally, its use as a selective agent in bacterial culture media can lead to the development of antibiotic-resistant bacterial strains.
Zukünftige Richtungen
There are several potential future directions for research on sulfamethoxazole. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the exploration of its potential as an anticancer agent. Additionally, further research is needed to fully understand its effects on non-bacterial cells and its potential as a selective agent in bacterial culture media.
Synthesemethoden
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole is synthesized by the reaction of 4-amino-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide with chlorosulfonic acid, followed by treatment with sodium hydroxide. The resulting compound is then purified by recrystallization. This synthesis method has been well-established and is widely used in the production of sulfamethoxazole.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used in the treatment of urinary tract infections, respiratory tract infections, and other bacterial infections.
In addition to its clinical applications, sulfamethoxazole is also widely used in laboratory research. It is often used as a selective agent in bacterial culture media to inhibit the growth of unwanted bacteria and select for the growth of specific bacterial strains. It is also used in molecular biology research as a component of PCR amplification reactions.
Eigenschaften
Produktname |
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C14H14ClNO5S |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO5S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)16-9-4-3-5-10(17)6-9/h3-8,16-17H,1-2H3 |
InChI-Schlüssel |
IWXQGPNMIHRKNN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC(=CC=C2)O |
Kanonische SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)



![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)








